molecular formula C18H15N3O2S B2376871 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol CAS No. 385424-29-3

4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol

Cat. No.: B2376871
CAS No.: 385424-29-3
M. Wt: 337.4
InChI Key: FSNNTQWGVTYNTP-UHFFFAOYSA-N
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Description

4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and a dihydroxybenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone. This intermediate is then coupled with a pyrazole derivative, which can be synthesized via the condensation of hydrazine with a β-diketone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of catalysts can be employed to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as dyes, pigments, and sensors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol is unique due to the combination of its benzothiazole, pyrazole, and dihydroxybenzene moieties, which confer distinct chemical reactivity and biological activity. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Biological Activity

The compound 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol, also known by its CAS number 385424-29-3, has garnered attention in recent years for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.

  • Molecular Formula : C18H15N3O2S
  • Molecular Weight : 337.4 g/mol
  • CAS Number : 385424-29-3

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and pyrazole exhibit significant antimicrobial properties. The compound has been shown to possess antibacterial activity against various strains of bacteria. For instance, studies have demonstrated that related compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 1.6 mg/mL .

Bacterial StrainMinimum Inhibitory Concentration (mg/mL)
Staphylococcus aureus1.6
Escherichia coli1.6
Bacillus subtilis0.833

Cytotoxicity and Anticancer Potential

The compound's structural features suggest potential anticancer properties. Studies on related benzothiazole derivatives have reported cytotoxic effects against leukemia cell lines and solid tumor-derived cell lines . The mechanism often involves the induction of apoptosis in cancer cells, which is attributed to the interaction with specific cellular pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, compounds similar to this compound have shown anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Compounds with similar structures have been found to inhibit COX enzymes, which are involved in the inflammatory response.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to decreased proliferation.
  • Apoptosis Induction : The activation of apoptotic pathways contributes to the cytotoxic effects observed in cancer cell lines.

Case Studies

A notable study involved synthesizing a series of benzothiazole-pyrazole hybrids, including the compound . The synthesized compounds were tested for their antibacterial and anticancer activities, revealing promising results that warrant further investigation into their therapeutic potential .

Properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-9-13(22)8-7-11(17(9)23)16-15(10(2)20-21-16)18-19-12-5-3-4-6-14(12)24-18/h3-8,22-23H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNNTQWGVTYNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C2=NNC(=C2C3=NC4=CC=CC=C4S3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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